N-Hexadecyl-N-methylnitrous amide
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Description
Synthesis Analysis
The synthesis of amides, in general, can be achieved through the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . Another method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, non-toxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides .
Molecular Structure Analysis
The structural parameters of the amide group have been determined carefully. An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .
Chemical Reactions Analysis
The N-methylation of amides and related compounds can be achieved using quaternary ammonium salts as solid methylating agents . The ease of operational setup, high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides make this method attractive for late-stage methylation of bioactive compounds .
Physical And Chemical Properties Analysis
N-Hexadecyl-N-methylnitrous amide is a white to pale yellow solid with a melting point of 41-43°C (lit). It is slightly soluble in chloroform and methanol .
Mechanism of Action
The mechanism of Nγ-methylations on the amide side chains of D-Asn, an enzymatic modification with little biochemical precedent, has been characterized . Crystal structures of the AerE methyltransferase in complex with its epimerized peptide substrate and -adenosyl-homocysteine reveal features of substrate recognition and an unexpected metal-ion that may mediate methyl transfer to the poorly nucleophilic amide .
Safety and Hazards
properties
IUPAC Name |
N-hexadecyl-N-methylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h3-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBBWJOAPFABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694977 |
Source
|
Record name | N-Hexadecyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98648-34-1 |
Source
|
Record name | N-Hexadecyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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